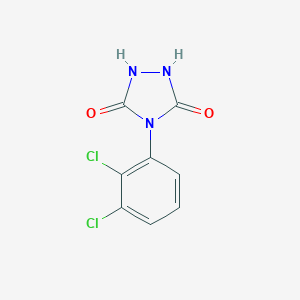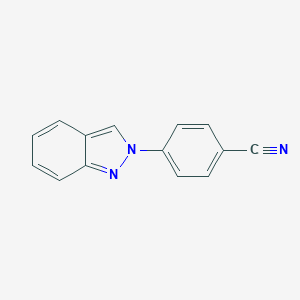
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in scientific research. It belongs to the class of sulfonamides and is known for its unique chemical structure and properties.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. It can also be used to study the interactions between proteins and small molecules, as well as their effects on cellular processes.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes such as DNA replication, cell division, and apoptosis. It may also modulate the activity of certain receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes and proteins. It may also have neuroprotective effects and modulate the immune system.
実験室実験の利点と制限
One of the main advantages of using 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments is its unique chemical structure and properties. It has a high degree of selectivity and potency, making it an ideal lead compound for drug development. However, its limitations include its low solubility in water and its potential toxicity in high doses.
将来の方向性
There are many potential future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone. These include further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its applications in other scientific research fields such as neuroscience and immunology. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of new and improved compounds with enhanced properties and potential therapeutic applications.
Conclusion
In conclusion, 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in various scientific research fields. Its unique chemical structure and properties make it an ideal lead compound for drug development, and its potential as a therapeutic agent for various diseases warrants further investigation.
合成法
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction of 2-(4-methylquinolin-2-ylsulfanyl)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using standard techniques.
特性
製品名 |
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
|---|---|
分子式 |
C19H15NO3S |
分子量 |
337.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C19H15NO3S/c1-12-8-19(20-15-5-3-2-4-14(12)15)24-10-16(21)13-6-7-17-18(9-13)23-11-22-17/h2-9H,10-11H2,1H3 |
InChIキー |
WLQLQOARHVMJPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)



![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)